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molecular formula C19H20FN3O2S B8736799 5-(2-(3,4-Dimethoxyphenyl)propan-2-YL)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

5-(2-(3,4-Dimethoxyphenyl)propan-2-YL)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B8736799
M. Wt: 373.4 g/mol
InChI Key: VVQUESCBNDPKLD-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

A mixture of 2-(2-(3,4-dimethoxyphenyl)-2-methylpropanoyl)-N-(4-fluorophenyl)-hydrazinecarbothioamide (1.23 g, 3.14 mmol) and 2N NaOH (25 mL) was refluxed overnight. The reaction mixture was cooled to room temperature and acidified with 3N HCl to pH 5. The aqueous solution was extracted with DCM (30 mL×2). The combined organic layers were dried over MgSO4, filtered, and evaporated. The residue was purified by flash chromatography to give the title compound (760 mg, 65%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 12.52 (s, 1H), 6.94-6.90 (m, 2H), 6.70 (d, 1H), 6.60-6.57 (m, 2H), 6.50-6.46 (m, 2H), 3.89 (s, 3H), 3.77 (s, 3H), 1.57 (s, 6H).
Name
2-(2-(3,4-dimethoxyphenyl)-2-methylpropanoyl)-N-(4-fluorophenyl)-hydrazinecarbothioamide
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([CH3:27])([CH3:26])[C:12]([NH:14][NH:15][C:16](=[S:25])[NH:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[OH-].[Na+].Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([C:12]2[N:17]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:16](=[S:25])[NH:15][N:14]=2)([CH3:27])[CH3:26])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
2-(2-(3,4-dimethoxyphenyl)-2-methylpropanoyl)-N-(4-fluorophenyl)-hydrazinecarbothioamide
Quantity
1.23 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C(=O)NNC(NC1=CC=C(C=C1)F)=S)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with DCM (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C)(C)C1=NNC(N1C1=CC=C(C=C1)F)=S
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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